molecular formula C13H9N3O6 B5491228 2-(2,4-Dinitroanilino)benzoic acid CAS No. 7221-28-5

2-(2,4-Dinitroanilino)benzoic acid

Cat. No.: B5491228
CAS No.: 7221-28-5
M. Wt: 303.23 g/mol
InChI Key: RQEIUNRFWLZDPY-UHFFFAOYSA-N
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Description

2-(2,4-Dinitroanilino)benzoic acid is an organic compound with the molecular formula C13H9N3O6. It is a derivative of benzoic acid, where the amino group is substituted with a 2,4-dinitrophenyl group. This compound is known for its applications in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,4-Dinitroanilino)benzoic acid can be synthesized through the reaction of 2,4-dinitrofluorobenzene with anthranilic acid. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitroanilino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2,4-Dinitroanilino)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(2,4-Dinitroanilino)benzoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of nitro and amino groups, which confer distinct chemical reactivity and biological activities .

Properties

IUPAC Name

2-(2,4-dinitroanilino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O6/c17-13(18)9-3-1-2-4-10(9)14-11-6-5-8(15(19)20)7-12(11)16(21)22/h1-7,14H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEIUNRFWLZDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347890
Record name 2-(2,4-Dinitroanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7221-28-5
Record name 2-(2,4-Dinitroanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At a bath temperature of 40° C., 1.37 g (10 mmol) of 2-aminobenzoic acid and 2 g (18.7 mmol) of sodium carbonate in 40 ml of water are combined under vigorous stirring with 1.86 g (10 mmol) of 2,4-dinitrofluorobenzene and agitated for 2 hours. The batch is diluted with about 400 ml of water and precipitated with 4N HCl. The product is suctioned off, washed with water, and dried, thus obtaining 2.8 g of 2-(2,4-dinitrophenyl)aminobenzoic acid, mp: 266-270° C.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

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